molecular formula C22H27N5O2S B4566810 N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE

Cat. No.: B4566810
M. Wt: 425.5 g/mol
InChI Key: VADBJAKYCDYZRV-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE is a useful research compound. Its molecular formula is C22H27N5O2S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide is 425.18854629 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Investigations of Novel Piperazine-Based Heterocycles

A study by Chhatriwala et al. (2014) involved the synthesis of novel compounds related to the one , where they were tested for in vitro biological efficacy against various bacterial and fungal strains, including Mycobacterium tuberculosis. The results indicated that many of the synthesized compounds, particularly those with N-benzothiazole-substituted piperazine derivatives, showed moderate to good bioefficacies, highlighting the potential antimicrobial properties of such compounds (Chhatriwala et al., 2014).

Synthesis and Biological Activities of 1,3,4-Thiadiazole Amide Derivatives

Another study focused on synthesizing novel 1,3,4-thiadiazole amide compounds containing piperazine, with the intention of exploring their inhibitory effects on certain bacteria and viruses. Some of the synthesized compounds demonstrated notable inhibitory activities, suggesting the potential for these molecules in antimicrobial and antiviral applications (Xia, 2015).

Antimicrobial Study of Substituted 2-Aminobenzothiazoles Derivatives

A study by Anuse et al. (2019) synthesized a series of compounds similar to the compound and evaluated them for antimicrobial activity. The findings indicated that certain compounds showed good activity against resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential in combating antibiotic-resistant infections (Anuse et al., 2019).

Synthesis and Antimicrobial Studies of New Pyridine Derivatives

Research by Patel and Agravat (2007) explored the synthesis of new compounds with structures related to the compound of interest, focusing on their antibacterial and antifungal activities. The study found that several of the synthesized compounds exhibited significant antimicrobial activity, highlighting the potential utility of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Antiacetylcholinesterase Activity of Benzothiazole-Piperazinesulfonamide Conjugates

A study by Rao et al. (2019) synthesized a series of N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/propanamides and evaluated them for their antimicrobial and antiacetylcholinesterase activities. The results showed promising antifungal activity against Candida albicans and significant antibacterial activity against various bacterial strains, as well as promising AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases (Rao et al., 2019).

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(4-propan-2-yloxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-16(2)29-18-8-6-17(7-9-18)14-26-10-12-27(13-11-26)15-21(28)23-19-4-3-5-20-22(19)25-30-24-20/h3-9,16H,10-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADBJAKYCDYZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE

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